
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O2S, with a molecular weight of approximately 350.43 g/mol. The compound features a benzothiophene core linked to a pyrrolidine moiety, which contributes to its biological properties.
This compound acts primarily as a JNK (c-Jun N-terminal kinase) inhibitor , specifically targeting JNK2 and JNK3 isoforms. JNKs are involved in various cellular processes such as apoptosis, cell proliferation, and stress response pathways. By inhibiting these kinases, the compound may modulate signaling pathways associated with inflammation and cancer progression.
Inhibition of JNK
Research indicates that this compound exhibits potent inhibitory activity against JNK2 and JNK3:
- JNK2 : pIC50 = 6.5
- JNK3 : pIC50 = 6.7
This specificity suggests that the compound could be effective in conditions where JNK signaling is dysregulated without affecting JNK1 activity .
Pharmacological Profile
The compound has shown promise in various preclinical studies:
- Anti-inflammatory Effects : By inhibiting JNK pathways, the compound may reduce cytokine production and inflammatory responses.
- Anticancer Activity : In models of cancer cell lines, inhibition of JNK has been linked to decreased cell survival and proliferation.
Data Table: Summary of Biological Activity
Property | Value |
---|---|
Molecular Formula | C18H18N4O2S |
Molecular Weight | 350.43 g/mol |
JNK2 Inhibition (pIC50) | 6.5 |
JNK3 Inhibition (pIC50) | 6.7 |
Solubility | Soluble in DMSO (10 mg/ml) |
Purity | ≥95% (HPLC) |
Case Study 1: Inhibition of Tumor Growth
In a study involving human cancer cell lines treated with the compound, significant reductions in cell viability were observed. The mechanism was attributed to the activation of apoptotic pathways mediated by JNK inhibition. This suggests potential applications in cancer therapy where JNK signaling contributes to tumor survival.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. By inhibiting JNK signaling pathways involved in neuronal apoptosis, the compound demonstrated protective effects against oxidative stress-induced cell death.
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c21-11-15-14-6-1-2-7-16(14)27-20(15)22-19(26)12-4-3-5-13(10-12)23-17(24)8-9-18(23)25/h3-5,10H,1-2,6-9H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVCYMKOQZQPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.